

# In-Depth Technical Guide: PNU-200579

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## Compound of Interest

Compound Name: PNU-200579

Cat. No.: B1678929

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For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of **PNU-200579**, a primary metabolite of the muscarinic receptor antagonist, Tolterodine. This document elucidates the core physicochemical properties, metabolic pathways, and pharmacological activity of **PNU-200579**. Detailed data is presented in structured tables, and relevant biological pathways are visualized to facilitate a deeper understanding for researchers and professionals in drug development.

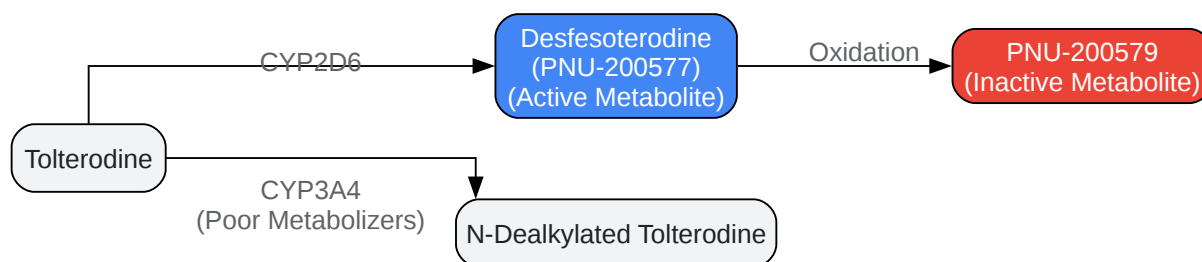
## Core Molecular Data

**PNU-200579**, also known as Tolterodine 5-carboxylic acid, is the final major metabolite in the biotransformation of Tolterodine.<sup>[1]</sup> Its fundamental molecular and physical data are summarized below.

Property	Value	Source
Molecular Formula	C22H29NO3	[1][2][3]
Molecular Weight	355.47 g/mol	[2]
CAS Number	194482-44-5	
IUPAC Name	3-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-hydroxybenzoic acid	
Synonyms	Tolterodine acid, Carboxy desfesoterodine, Tolterodine 5-carboxylic acid	
SMILES	CC(C)N(CC--INVALID-LINK--C2=C(C=CC(=C2)C(=O)O)O)C(C)C	

## Metabolic Pathway of Tolterodine to PNU-200579

Tolterodine undergoes extensive metabolism in the liver, primarily through two pathways mediated by cytochrome P450 enzymes. The major pathway involves the oxidation of the 5-methyl group by CYP2D6, leading to the formation of a pharmacologically active 5-hydroxymethyl metabolite (Desfesoterodine or PNU-200577). This active metabolite is then further oxidized to the inactive carboxylic acid, **PNU-200579**. A secondary pathway, more prominent in poor metabolizers, involves the dealkylation of the nitrogen atom by CYP3A4.



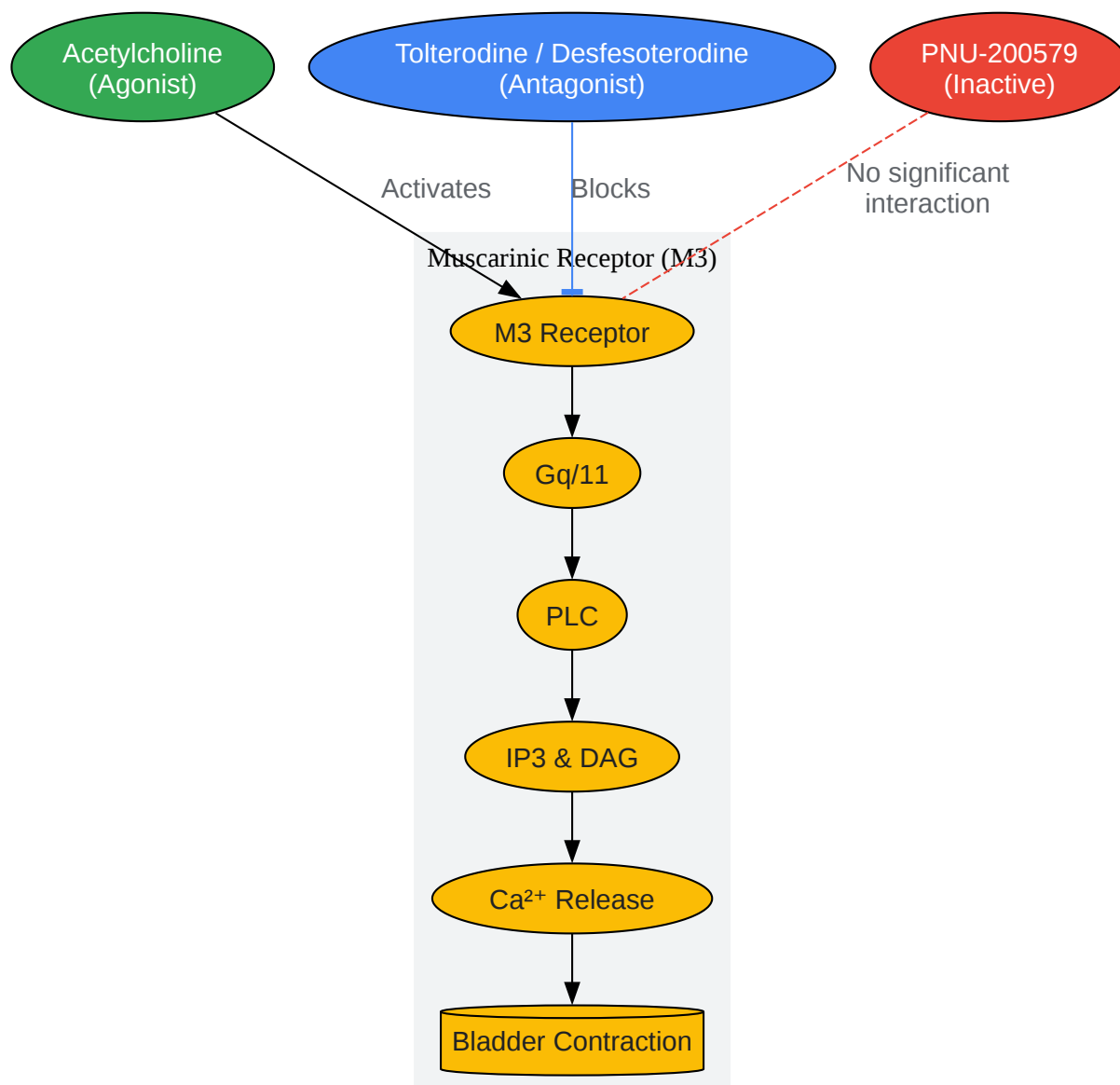
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Metabolic pathway of Tolterodine.

## Pharmacological Activity and Signaling

Tolterodine and its active metabolite, Desfesoterodine, are competitive antagonists of muscarinic acetylcholine receptors (mAChRs). These receptors are G-protein coupled receptors that mediate various parasympathetic nervous system responses, including bladder contraction. By blocking these receptors, particularly the M2 and M3 subtypes in the bladder, Tolterodine and Desfesoterodine reduce detrusor muscle contractions, thereby alleviating symptoms of overactive bladder.

In contrast, **PNU-200579** is considered a pharmacologically inactive metabolite. While specific binding affinity data ( $K_i$  or  $IC_{50}$  values) for **PNU-200579** at muscarinic receptors are not readily available in the public domain, its classification as "inactive" implies a significantly diminished or non-existent antagonist activity at these receptors compared to the parent drug and the active metabolite.



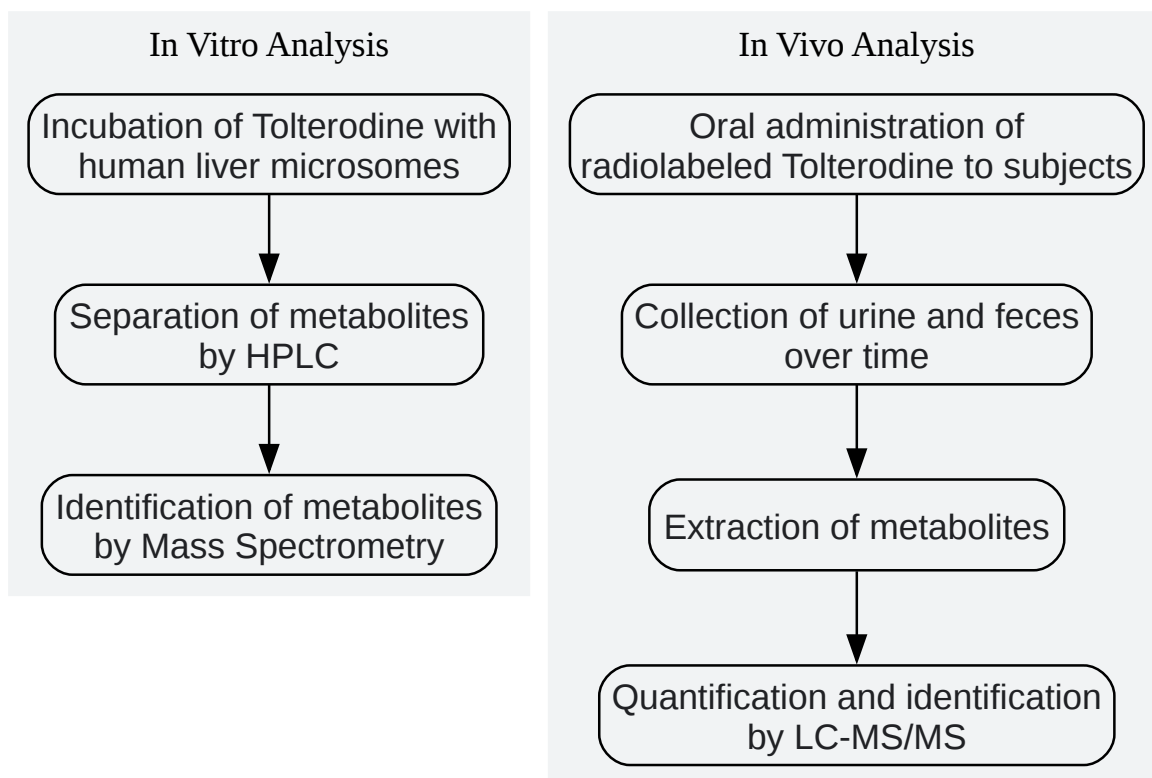
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Interaction with the M3 muscarinic receptor signaling pathway.

## Experimental Methodologies

## General Method for Studying Tolterodine Metabolism

The biotransformation of Tolterodine, leading to the formation of **PNU-200579**, is typically investigated using in vitro and in vivo models. A general experimental workflow is outlined below.



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Workflow for Tolterodine metabolism studies.

## Protocol for In Vitro Metabolism in Human Liver Microsomes

- **Incubation:** Tolterodine is incubated with pooled human liver microsomes in the presence of an NADPH-generating system (e.g., NADP<sup>+</sup>, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a phosphate buffer at 37°C.

- **Reaction Termination:** The reaction is stopped at various time points by the addition of a cold organic solvent, such as acetonitrile or methanol.
- **Sample Preparation:** The samples are centrifuged to precipitate proteins. The supernatant is then collected and may be concentrated by evaporation.
- **Chromatographic Separation:** The extracted metabolites are separated using reverse-phase high-performance liquid chromatography (HPLC) with a suitable gradient elution.
- **Detection and Identification:** Metabolites, including **PNU-200579**, are detected by UV absorbance and identified by tandem mass spectrometry (MS/MS) by comparing their fragmentation patterns with those of synthesized reference standards.

## Conclusion

**PNU-200579** is the final, inactive carboxylic acid metabolite of Tolterodine. Its formation is a key step in the clearance of Tolterodine and its active metabolite, Desfesoterodine.

Understanding the properties and metabolic fate of **PNU-200579** is essential for a complete pharmacological and toxicological assessment of Tolterodine. This guide provides the foundational technical information required for researchers and drug development professionals working with this compound and its precursors.

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## References

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